N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-bromobenzamide)
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Overview
Description
2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE is a complex organic compound characterized by the presence of bromine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the bromination of benzamide to introduce bromine atoms at specific positions. This is followed by the coupling of the brominated benzamide with a piperazine derivative through amide bond formation. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-BROMOBENZOYLAMIDE: A simpler analog with similar bromine and benzamide groups.
N-(2-BROMOBENZOYL)-N’-PROPYLPIPERAZINE: Another related compound with a piperazine moiety.
Uniqueness
2-BROMO-N~1~-[3-(4-{3-[(2-BROMOBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE is unique due to its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C24H30Br2N4O2 |
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Molecular Weight |
566.3 g/mol |
IUPAC Name |
2-bromo-N-[3-[4-[3-[(2-bromobenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C24H30Br2N4O2/c25-21-9-3-1-7-19(21)23(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-24(32)20-8-2-4-10-22(20)26/h1-4,7-10H,5-6,11-18H2,(H,27,31)(H,28,32) |
InChI Key |
BIULPFIPDQKCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2Br)CCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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